1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Overview
Description
1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex heterocyclic compound that features a unique combination of thiophene and pyrroloquinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step reactions. One common approach is the use of thiophene derivatives and pyrroloquinoxaline precursors. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
For example, a typical synthetic route might involve the following steps:
Formation of Thiophene Derivatives: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur.
Coupling Reactions: The thiophene derivatives are then coupled with pyrroloquinoxaline precursors using catalysts such as palladium complexes or ytterbium triflate.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and other reagents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.
Scientific Research Applications
1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea and 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one.
Pyrroloquinoxaline Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to its specific combination of thiophene and pyrroloquinoxaline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S3/c20-18-17(28(24,25)15-8-4-10-27-15)16-19(23(18)11-12-5-3-9-26-12)22-14-7-2-1-6-13(14)21-16/h1-10H,11,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGCSZUTXPNTKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=CS4)N)S(=O)(=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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